molecular formula C13H18ClNO2 B14142621 4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride CAS No. 100746-87-0

4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride

Katalognummer: B14142621
CAS-Nummer: 100746-87-0
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: SRZGGSBAAWJSLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-aminopropyl)-6-methoxy-2H-1-benzopyran hydrochloride is a chemical compound with a unique structure that combines an aminopropyl group with a methoxy-substituted benzopyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropyl)-6-methoxy-2H-1-benzopyran hydrochloride typically involves the reaction of 6-methoxy-2H-1-benzopyran with 3-aminopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 4-(3-aminopropyl)-6-methoxy-2H-1-benzopyran hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-aminopropyl)-6-methoxy-2H-1-benzopyran hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-(3-aminopropyl)-6-methoxy-2H-1-benzopyran hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-aminopropyl)-6-methoxy-2H-1-benzopyran hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

4-(3-aminopropyl)-6-methoxy-2H-1-benzopyran hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

100746-87-0

Molekularformel

C13H18ClNO2

Molekulargewicht

255.74 g/mol

IUPAC-Name

3-(6-methoxy-2H-chromen-4-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-15-11-4-5-13-12(9-11)10(3-2-7-14)6-8-16-13;/h4-6,9H,2-3,7-8,14H2,1H3;1H

InChI-Schlüssel

SRZGGSBAAWJSLJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)OCC=C2CCCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.